2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a 1,3-dioxoisoindolin-2-yl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3-dioxoisoindolin-2-yl core This can be achieved through the reaction of phthalic anhydride with an appropriate amine under controlled conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the 1,3-dioxoisoindolin-2-yl group makes the compound susceptible to oxidation reactions.
Reduction: : Reduction reactions can be performed on the carbonyl groups within the compound.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted piperazines or other derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The 1,3-dioxoisoindolin-2-yl group may interact with these targets through hydrogen bonding or hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the 1,3-dioxoisoindolin-2-yl group and the piperazine ring. Similar compounds include other isoindolin derivatives and piperazine-based compounds, but the presence of the 4-methoxyphenyl group adds a distinct element to its chemical properties.
List of Similar Compounds
Isoindolin derivatives: : Various compounds with the isoindolin core structure.
Piperazine-based compounds: : Compounds containing a piperazine ring, often used in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-18-8-6-17(7-9-18)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-9H,10-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTDGVXZQDEANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.